tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate
Description
Structure and Functional Features
The compound "tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate" is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position of the piperidine ring. At the 4-position, a propyl chain is substituted with a p-toluenesulfonyl (tosyl) oxy group. The tosyl group acts as a leaving group, making this compound highly reactive in nucleophilic substitution reactions. The Boc group provides steric protection and stability under basic conditions, which is advantageous in multi-step synthetic pathways, particularly in pharmaceutical intermediates or peptide chemistry .
For instance, a precursor like tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate may undergo tosylation using p-toluenesulfonyl chloride under basic conditions to yield the target compound . Such derivatives are critical intermediates in medicinal chemistry for constructing bioactive molecules, including kinase inhibitors or protease modulators.
Properties
IUPAC Name |
tert-butyl 4-[3-(4-methylphenyl)sulfonyloxypropyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO5S/c1-16-7-9-18(10-8-16)27(23,24)25-15-5-6-17-11-13-21(14-12-17)19(22)26-20(2,3)4/h7-10,17H,5-6,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHFZLUOFCUSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127981 | |
| Record name | 1,1-Dimethylethyl 4-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203306-85-8 | |
| Record name | 1,1-Dimethylethyl 4-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203306-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to yield the corresponding piperidine derivative and sulfonic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds.
Chemical Reactions:
The compound can undergo several reactions, including:
- Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles, facilitating the formation of diverse chemical entities.
- Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
- Hydrolysis: Hydrolysis can produce the corresponding piperidine derivative and sulfonic acid, expanding its utility in synthetic pathways.
Table 1: Chemical Reactions of tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of sulfonyl group with nucleophiles | Various substituted piperidines |
| Oxidation/Reduction | Transformation to different oxidation states | Hydroxy derivatives |
| Hydrolysis | Reaction with water yielding piperidine derivatives | Piperidine and sulfonic acid |
Medicinal Chemistry
Pharmaceutical Development:
The compound is integral in medicinal chemistry for developing pharmaceuticals and bioactive molecules. Its structural features enable interactions with biological targets, influencing pharmacological activity.
Case Study: Antihypertensive Agents
Research has shown that derivatives of this compound exhibit antihypertensive properties. By modifying the piperidine ring or the sulfonyl group, researchers have synthesized compounds that effectively lower blood pressure in animal models.
Mechanism of Action:
The mechanism involves interaction with specific receptors or enzymes, where the sulfonyl group acts as a leaving group, facilitating the formation of active metabolites that exert therapeutic effects.
Material Science
Polymer Preparation:
In material science, this compound is used to prepare advanced materials such as polymers. Its ability to form stable bonds allows for the development of materials with desirable mechanical properties.
Table 2: Applications in Material Science
| Application Type | Description | Example Materials |
|---|---|---|
| Polymer Synthesis | Used as a building block for polymer chains | Thermoplastic elastomers |
| Composite Materials | Enhances properties when combined with other materials | Reinforced plastics |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring provides structural stability and can interact with various biological targets, influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural homology with several piperidine-based Boc-protected derivatives.
Table 1: Structural and Functional Comparison
| Compound Name (CAS Number) | Key Substituents | Functional Group Reactivity | Similarity Score | Key Applications |
|---|---|---|---|---|
| Target Compound | 4-(3-tosyloxypropyl) | Tosyl (excellent leaving group) | — | Nucleophilic substitution reactions |
| tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (236406-33-0) | 4-(2-hydroxyethyl), 4-methyl | Hydroxyl (moderate reactivity) | 1.00 | Alcohol oxidation, esterification |
| tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (146667-84-7) | 3-(2-hydroxyethyl) | Hydroxyl (moderate reactivity) | 0.98 | Building block for chiral ligands |
| 1-Boc-4-(Hydroxymethyl)-4-methylpiperidine (236406-21-6) | 4-(hydroxymethyl), 4-methyl | Hydroxyl (protected) | 0.98 | Peptide backbone modifications |
Key Observations
Reactivity Differences: The target compound’s tosyloxy group enables efficient displacement by nucleophiles (e.g., amines, thiols), making it superior for SN2 reactions compared to hydroxyl-bearing analogs . Compounds like tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-33-0) exhibit lower reactivity due to the hydroxyl group, requiring activation (e.g., Mitsunobu conditions) for further derivatization.
The 3-substituted hydroxyethyl group in CAS 146667-84-7 alters the piperidine ring’s conformational flexibility, which may influence binding affinity in receptor-targeted applications.
Synthetic Utility :
- The target compound is ideal for introducing amines or thioethers via tosylate displacement.
- Hydroxyl-containing analogs (e.g., CAS 236406-21-6) are better suited for oxidation to ketones or coupling reactions (e.g., sulfonate ester formation).
Research Findings and Implications
- Pharmacological Relevance : Tosyl derivatives like the target compound are pivotal in prodrug synthesis, where controlled release of active moieties is required.
- Limitations : The target compound’s sensitivity to strong nucleophiles or bases may limit its use in highly reactive environments, whereas hydroxyl analogs offer more stability under such conditions .
Biological Activity
tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate, often referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes a tert-butyl group, a piperidine ring, and a sulfonate moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. Key areas of investigation include:
- Antiviral Activity : Recent studies have indicated that similar piperidine derivatives exhibit antiviral properties, particularly against viruses such as Ebola. These compounds inhibit viral entry by targeting specific cellular receptors involved in viral pathogenesis .
- Dopamine Receptor Modulation : Compounds with similar structural motifs have been shown to selectively activate dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders . The modulation of these receptors can influence neurotransmitter systems and provide therapeutic benefits.
- Antibacterial Properties : The sulfonamide group is known for its antibacterial activity. Compounds containing this moiety have been effective against various bacterial strains by inhibiting folic acid synthesis .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Viral Entry Inhibition : Similar compounds have been shown to interfere with the interaction between viral proteins and host cell receptors, effectively blocking entry and subsequent replication .
- Receptor Agonism : The interaction with dopamine receptors can lead to downstream signaling cascades that affect neuronal function and health .
- Inhibition of Bacterial Enzymes : The sulfonamide component likely inhibits dihydropteroate synthase, an enzyme critical for bacterial growth and survival .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Case Study on Antiviral Activity : A study evaluated the efficacy of benzimidazole-piperidine hybrids against Ebola virus. Compounds similar to this compound demonstrated EC50 values in the low micromolar range, indicating potent antiviral properties .
- Dopamine Receptor Selectivity : Research on ML417, a compound with structural similarities, revealed its selective activation of the D3 dopamine receptor without affecting other receptor subtypes. This selectivity could be beneficial for reducing side effects associated with broader-spectrum drugs .
Data Table
The following table summarizes key findings related to the biological activities of compounds structurally related to this compound.
| Compound Name | Biological Activity | EC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound A | Antiviral | 0.64 | 20 |
| Compound B | Dopamine Agonist | N/A | N/A |
| Compound C | Antibacterial | N/A | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
